molecular formula C29H50O B1226704 Stigmast-7-en-3-ol, (3b)- CAS No. 6869-99-4

Stigmast-7-en-3-ol, (3b)-

Cat. No.: B1226704
CAS No.: 6869-99-4
M. Wt: 414.7 g/mol
InChI Key: YSKVBPGQYRAUQO-NEWNUQLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmast-7-en-3-ol, (3b)-: is a sterol lipid belonging to the stigmastane class of compounds. . This compound is commonly found in various plant sources and has been studied for its potential biological and pharmacological activities.

Chemical Reactions Analysis

Types of Reactions: Stigmast-7-en-3-ol, (3b)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various reagents depending on the desired functional group.

Major Products Formed:

Scientific Research Applications

Chemistry: Stigmast-7-en-3-ol, (3b)- is used as a precursor in the synthesis of various sterol derivatives. It serves as a model compound for studying sterol biosynthesis and metabolism .

Biology: In biological research, stigmast-7-en-3-ol is studied for its role in plant physiology and its effects on plant growth and development. It is also investigated for its potential as a bioactive compound in various biological systems .

Medicine: Stigmast-7-en-3-ol, (3b)- has shown potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is being explored for its therapeutic applications in treating various diseases .

Industry: In the industrial sector, stigmast-7-en-3-ol is used in the production of cosmetics and nutraceuticals due to its beneficial properties. It is also utilized in the formulation of dietary supplements .

Properties

CAS No.

6869-99-4

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(3S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22?,23+,25-,26+,27+,28+,29-/m1/s1

InChI Key

YSKVBPGQYRAUQO-NEWNUQLJSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Synonyms

22,23-dihydrospinasterol
delta(7)-stigmastenol
schottenol
stigmast-7-en-3-ol
stigmast-7-enol
stigmast-7-enol, (3beta,5alpha)-isomer
stigmast-7-enol, (3beta,5alpha,24S)-isome

Origin of Product

United States

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